molecular formula C10H13BrN2O4 B12095604 3'-Bromo-2',3'-dideoxy-5-methyluridine

3'-Bromo-2',3'-dideoxy-5-methyluridine

Cat. No.: B12095604
M. Wt: 305.12 g/mol
InChI Key: VSYTWOCFTNWUQF-UHFFFAOYSA-N
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Description

General Overview of Nucleoside Analogs as Modulators of Biological Processes

Nucleoside analogs are a class of synthetic compounds designed to mimic natural nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.comfiveable.me These natural nucleosides consist of a nitrogenous base (a purine (B94841) or pyrimidine) linked to a sugar, either deoxyribose (in DNA) or ribose (in RNA). Nucleoside analogs are structurally similar to their natural counterparts but possess critical chemical modifications in the base or sugar moiety. numberanalytics.comnumberanalytics.com These alterations are the key to their function as modulators of biological processes. nih.gov

Once inside a cell, nucleoside analogs can be phosphorylated by cellular or viral enzymes to their active triphosphate form. In this state, they can interfere with crucial cellular pathways. numberanalytics.com A primary mechanism of action is the inhibition of nucleic acid synthesis. numberanalytics.comazolifesciences.com Because of their structural similarity, they can be mistakenly incorporated by DNA or RNA polymerases into growing nucleic acid chains. fiveable.mewikipedia.org However, the modifications they carry, often the absence of a 3'-hydroxyl group, prevent the addition of the next nucleotide, leading to the termination of the chain. fiveable.mewikipedia.org This disruption of DNA or RNA replication is a cornerstone of their therapeutic effect. azolifesciences.com

This ability to halt nucleic acid replication makes nucleoside analogs potent agents against rapidly replicating entities like cancer cells and viruses. numberanalytics.comnumberanalytics.com Consequently, they have been extensively developed as antiviral and anticancer drugs. numberanalytics.comwikipedia.org For instance, drugs like Zidovudine (AZT) and Acyclovir are used to treat HIV and herpes virus infections, respectively, by targeting viral polymerases. wikipedia.org In oncology, compounds such as Gemcitabine and 5-Fluorouracil are used to treat a variety of cancers by disrupting DNA synthesis in malignant cells. numberanalytics.com Beyond therapy, these analogs are invaluable tools in chemical biology for probing the structure and function of nucleic acids and their associated enzymes. numberanalytics.com

Historical and Contemporary Significance of Dideoxynucleoside Analogs in Research

Dideoxynucleoside analogs represent a specific and highly significant subclass of nucleoside analogs characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring. drugbank.com This structural feature, particularly the lack of the 3'-hydroxyl group, makes them potent chain-terminators of DNA synthesis. taylorandfrancis.com When a DNA polymerase incorporates a dideoxynucleoside triphosphate into a growing DNA strand, the absence of the 3'-OH group makes it impossible to form the phosphodiester bond required to add the next nucleotide, thus halting elongation. taylorandfrancis.com

The historical significance of dideoxynucleosides is profoundly demonstrated by their role in the development of the Sanger sequencing method in 1977. nih.govtaylorandfrancis.com This revolutionary technique, which enabled the rapid determination of DNA sequences, utilized dideoxynucleotides to generate a collection of DNA fragments of varying lengths, each ending at a specific base. taylorandfrancis.com This breakthrough laid the foundation for the field of genomics.

In the 1980s, with the emergence of the HIV/AIDS pandemic, dideoxynucleosides gained new prominence as therapeutic agents. nih.gov Researchers discovered that compounds like azidothymidine (AZT), dideoxycytidine (ddC), and dideoxyinosine (ddI) were effective inhibitors of HIV reverse transcriptase, the viral enzyme responsible for converting viral RNA into DNA. nih.govnih.gov These drugs, known as nucleoside reverse transcriptase inhibitors (NRTIs), became the first class of effective antiretroviral therapies, transforming HIV from a fatal diagnosis into a manageable chronic condition. drugbank.comnih.gov The success of these early dideoxynucleoside analogs spurred the development of numerous other NRTIs to treat HIV and other viral infections like hepatitis B. wikipedia.orgdrugbank.com

In contemporary research, dideoxynucleoside analogs continue to be vital. They are used to study the mechanisms of DNA polymerases and reverse transcriptases, and their derivatives are investigated for activity against emerging viral threats and various cancers. nih.govnih.gov Although newer classes of antivirals have been developed, dideoxynucleosides remain a cornerstone of combination therapies and a fundamental scaffold in the ongoing quest for novel therapeutic agents. nih.gov

Unique Structural Features of 3'-Bromo-2',3'-dideoxy-5-methyluridine as a Modified Uridine (B1682114) Analog

This compound is a synthetic nucleoside analog with a precise set of structural modifications that distinguish it from both natural nucleosides and other analogs. Its name systematically describes its chemical architecture, which is built upon the framework of a uridine analog.

Uridine Analog & 5-Methylation: The base component is derived from uridine, a pyrimidine (B1678525) nucleoside found in RNA. However, the presence of a methyl group at the 5th position of the pyrimidine ring (5-methyluridine) makes it structurally analogous to thymidine (B127349), the DNA-specific pyrimidine. nih.gov This methylation is a common feature in analogs designed to interact with DNA synthesis machinery.

2',3'-Dideoxy Core: Like the historically significant dideoxynucleosides used in Sanger sequencing and early HIV therapy, this compound lacks hydroxyl (-OH) groups at both the 2' and 3' positions of its sugar moiety. drugbank.comnih.gov The absence of the 2'-OH group makes it a deoxyribose-based analog, similar to the building blocks of DNA. The critical absence of the 3'-OH group suggests a potential role as a DNA chain terminator, a hallmark of this class of compounds. taylorandfrancis.com

These combined features make this compound a highly specific chemical tool, designed to interact with biological systems, particularly those involving DNA synthesis, in a manner dictated by its unique trifecta of a thymidine-like base, a chain-terminating dideoxy sugar, and a distinctive 3'-bromo modification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYTWOCFTNWUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of 3 Bromo 2 ,3 Dideoxy 5 Methyluridine

Intracellular Activation and Metabolism Pathways

For 3'-Bromo-2',3'-dideoxy-5-methyluridine to exert its antiviral effect, it must first undergo a series of metabolic activation steps within the host cell. This process is critical as the parent nucleoside is not the active agent.

The fundamental requirement for the bioactivity of 2',3'-dideoxynucleoside analogs is their conversion to the corresponding 5'-triphosphate derivative. This multi-step phosphorylation cascade is initiated by host cell kinases. The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step. Subsequent phosphorylations to the diphosphate (B83284) and then the triphosphate are typically carried out by other cellular nucleoside-monophosphate and nucleoside-diphosphate kinases, respectively. The resulting 5'-triphosphate is the active moiety that can compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into newly synthesized viral DNA. For nucleoside reverse transcriptase inhibitors (NRTIs), this conversion to the active triphosphate form is a prerequisite for their antiviral activity. mdpi.comresearchgate.net

The antiretroviral action of the related compound 2',3'-dideoxycytidine (ddCyd) is similarly dependent on its intracellular conversion to its 5'-triphosphate metabolite, ddCTP. nih.gov The administration of another analog, 2',3'-didehydro-2',3'-dideoxythymidine (d4T), also results in the formation of its 5'-monophosphate, 5'-diphosphate, and the active 5'-triphosphate within different cell lines. nih.gov

Host cell kinases are responsible for the initial and subsequent phosphorylation steps of nucleoside analogs. For thymidine (B127349) analogs, thymidine kinase (TK) is a key enzyme in the initial phosphorylation step. The efficiency of a nucleoside analog as a substrate for TK can significantly influence its antiviral potency.

The phosphorylation of the related analog 2',3'-dideoxycytidine is effectively blocked by deoxycytidine (dCyd), indicating competition for the same enzyme, 2'-deoxycytidine (B1670253) kinase. nih.gov In contrast, thymidine can stimulate the formation of phosphorylated metabolites of ddCyd. nih.gov This suggests a complex interplay between different nucleoside metabolic pathways. For many 5-substituted 2'-deoxyuridines, their activity is largely dependent on the thymidine kinase activity of the cells.

The intracellular concentration of the active triphosphate form of a nucleoside analog is a critical determinant of its antiviral efficacy. These levels are influenced by the rates of phosphorylation, dephosphorylation, and cellular export.

In studies of 2',3'-didehydro-2',3'-dideoxythymidine (d4T), the administration of the compound led to the formation of its 5'-triphosphate (d4T-TP) in various cell lines. nih.gov When a lipophilic 5'-monophosphate triester prodrug of d4T was used, a significant accumulation of an alaninyl d4T-MP metabolite was observed, which exceeded the levels of d4T-TP. nih.gov This metabolite may act as an intracellular depot, gradually releasing the monophosphate for conversion to the active triphosphate. nih.gov The intracellular levels of the triphosphate form of nucleoside analogs are tightly regulated and can be influenced by other natural nucleosides. For instance, thymidine has been shown to increase the intracellular levels of ddCTP, the active form of ddCyd. nih.gov

Interference with Nucleic Acid Polymerization

The primary mechanism by which the triphosphate form of this compound and related compounds exert their antiviral effect is by interfering with the synthesis of viral nucleic acids, a process catalyzed by DNA polymerases.

The active 5'-triphosphate metabolites of 2',3'-dideoxynucleoside analogs inhibit DNA polymerases through two main mechanisms: competitive inhibition and chain termination. Lacking the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, their incorporation into a growing DNA chain leads to the cessation of further elongation. nih.gov

The 5'-triphosphates of many 2',3'-dideoxynucleoside analogs are potent competitive inhibitors of viral reverse transcriptases, such as that from HIV-1. nih.govnih.gov They compete with the natural dNTPs for binding to the active site of the enzyme. The inhibitory potency is quantified by the inhibition constant (Ki), with a lower Ki value indicating a stronger inhibitor.

For instance, the erythro isomer of 3'-azido-3'-deoxythymidine triphosphate is a competitive inhibitor of HIV reverse transcriptase with a Ki value of 0.0022 µM. nih.gov Similarly, 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate has been shown to be a competitive inhibitor with respect to dTTP for HIV-1 reverse transcriptase. nih.gov The table below summarizes the inhibitory activity of the 5'-triphosphates of several related uridine (B1682114) and thymidine analogs against HIV-1 RT.

Compound (Triphosphate Form)Inhibition Constant (Ki) vs HIV-1 RTType of Inhibition
3'-Azido-3'-deoxythymidine triphosphate (erythro)0.0022 µMCompetitive
3'-C-Methyl-2'-deoxythymidine 5'-triphosphateCompetitive inhibitorCompetitive

Table 1: Inhibitory activity of related nucleoside triphosphate analogs against HIV-1 Reverse Transcriptase.

The specificity of these analogs for viral reverse transcriptase over cellular DNA polymerases is a key factor in their therapeutic index.

Mechanisms of DNA Polymerase Inhibition

Inhibition of Host Cell DNA Polymerases (e.g., DNA Polymerase alpha)

The triphosphate form of this compound is expected to act as a competitive inhibitor of host cell DNA polymerases, such as DNA polymerase alpha. This mechanism is characteristic of dideoxynucleoside triphosphates (ddNTPs). Research on structurally similar compounds provides significant insight into this process.

For instance, studies on 2',3'-dideoxycytidine triphosphate (ddCTP) have demonstrated that it competitively inhibits DNA polymerases alpha, beta, and gamma with respect to the natural substrate, dCTP. nih.gov DNA polymerase alpha, the primary enzyme for nuclear DNA replication in eukaryotes, is notably less sensitive to inhibition by some ddNTPs compared to viral reverse transcriptases or other cellular polymerases like polymerase beta and gamma. nih.gov The triphosphate of a closely related analog, 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) (AzBdUTP), was found to be a relatively poor inhibitor of H9 cell DNA polymerase alpha, with a reported inhibition constant (Ki) of 42.7 µM. nih.gov In contrast, it was a potent inhibitor of HIV-1 reverse transcriptase, with a Ki of 0.043 µM, highlighting the basis for selective antiviral activity. nih.gov

The inhibition by ddNTPs is not solely a function of chain termination; it can also arise from competition with the natural deoxynucleoside triphosphate (dNTP) for the enzyme's active site. nih.gov Studies have shown that in the presence of manganese ions (Mn2+), the inhibitory power of all four standard ddNTPs against mouse myeloma DNA polymerase alpha is significantly enhanced. nih.gov This suggests that divalent cations can influence the affinity of the polymerase for these inhibitors. nih.gov

Table 1: Inhibitory Activity of Related Dideoxynucleoside Triphosphates Against DNA Polymerases

Compound Enzyme Ki Value (µM) Mechanism
3'-Azido-2',3'-dideoxy-5-bromouridine triphosphate (AzBdUTP) H9 Cell DNA Polymerase α 42.7 Competitive
3'-Azido-2',3'-dideoxy-5-bromouridine triphosphate (AzBdUTP) HIV-1 Reverse Transcriptase 0.043 Competitive
2',3'-Dideoxycytidine triphosphate (ddCTP) DNA Polymerase α 110 +/- 40 Competitive
2',3'-Dideoxycytidine triphosphate (ddCTP) DNA Polymerase β 2.6 +/- 0.3 Competitive
2',3'-Dideoxycytidine triphosphate (ddCTP) DNA Polymerase γ 0.016 +/- 0.008 Competitive

Data sourced from studies on analog compounds to infer the likely mechanism of this compound.

Role as a Chain Terminator in DNA Synthesis

The defining mechanism of action for 2',3'-dideoxynucleosides is their function as obligate chain terminators of DNA synthesis. nih.gov Once the triphosphate analog is incorporated by a DNA polymerase into a growing DNA strand, it halts further elongation. wikipedia.orgmdpi.com This termination occurs because these analogs lack the 3'-hydroxyl (3'-OH) group that is essential for forming the next 3'-5' phosphodiester bond with an incoming nucleotide. wikipedia.orguni-regensburg.de

In the case of this compound, the bromine atom at the 3' position serves the same purpose as the hydrogen atom in a standard dideoxynucleoside—it prevents the attachment of the next nucleotide, thereby terminating the DNA chain. wikipedia.orguni-regensburg.de Studies on other 3'-substituted analogs, such as 3'-amino-2',3'-dideoxynucleosides, have confirmed that after phosphorylation, they are incorporated into the 3'-terminus of a DNA primer and effectively terminate chain elongation. nih.gov This mechanism is the foundation of the Sanger method for DNA sequencing and the therapeutic action of many antiviral nucleoside analogs. wikipedia.orguni-regensburg.de

Impact on Deoxynucleoside Triphosphate (dNTP) Pools

Beyond direct inhibition of DNA polymerases, nucleoside analogs can significantly perturb the intracellular pools of deoxynucleoside triphosphates (dNTPs). The balance of these pools is critical for the fidelity and efficiency of DNA replication. nih.govnih.gov

Research on the analog 3'-azido-2',3'-dideoxy-5-bromouridine (AzBdUrd) demonstrated a profound impact on pyrimidine (B1678525) nucleotide pools. When H9 cells were exposed to AzBdUrd, the levels of tritiated dTMP, dTDP, and dTTP were reduced by approximately 80% compared to controls. nih.gov This effect was specific, as the compound strongly inhibited the incorporation of radiolabeled thymidine into DNA but not the incorporation of deoxyadenosine. nih.gov This suggests that the analog, or its metabolites, interferes with the salvage pathway for thymidine, likely through the inhibition of enzymes like thymidine kinase. nih.gov Such a drastic reduction in the dTTP pool can potentiate the inhibitory effect of the analog by increasing its competitive advantage over the natural substrate for incorporation by DNA polymerase.

Interactions with Other Enzymes Involved in Nucleotide Metabolism

The efficacy and cellular effects of a nucleoside analog are also governed by its interactions with other enzymes in the broader nucleotide metabolism pathways. For an analog to become active, it must be phosphorylated by cellular kinases. Conversely, it may also inhibit these same enzymes, affecting the metabolism of natural nucleosides.

Detailed analysis of the closely related analog 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) (AzIdUrd) provides a clear model for these interactions. AzIdUrd was found to be a competitive inhibitor of cytosolic thymidine kinase with a Ki of 2.63 µM. nih.gov Thymidine kinase is the first key enzyme in the pyrimidine salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate (TMP). By inhibiting this enzyme, the analog can disrupt the normal production of dTTP. nih.gov Furthermore, the monophosphate form of the analog, AzIdUMP, was shown to be a weak competitive inhibitor of thymidylate kinase, the enzyme that converts dTMP to dTDP, with a Ki of 55.3 µM. nih.gov These inhibitory activities on key kinases explain the observed reduction in cellular dTTP pools. nih.gov

Table 2: Inhibitory Activity of an Analog Nucleoside Against Nucleotide Metabolism Enzymes

Compound Enzyme Ki Value (µM) Mechanism
3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) Cytosolic Thymidine Kinase 2.63 Competitive
3'-Azido-2',3'-dideoxy-5-iodouridine monophosphate (AzIdUMP) Thymidylate Kinase 55.3 Competitive

Data sourced from a study on a close structural analog, 3'-azido-2',3'-dideoxy-5-iodouridine, to illustrate interactions with nucleotide metabolism enzymes.

Enzymatic Selectivity and Specific Biochemical Interactions of 3 Bromo 2 ,3 Dideoxy 5 Methyluridine

Differential Substrate Specificity of Nucleoside Kinases for Modified Analogs

The activation of nucleoside analogs to their triphosphate form is a critical step for their incorporation into DNA and subsequent biological activity. This phosphorylation is carried out by a series of nucleoside and nucleotide kinases, which often exhibit a high degree of substrate specificity. The substitution of the 3'-hydroxyl group with a bromine atom, as in 3'-Bromo-2',3'-dideoxy-5-methyluridine, significantly alters the molecule's interaction with these kinases.

Research on analogous 3'-substituted nucleosides provides valuable insights. For instance, studies on 3'-azido-2',3'-dideoxyuridine (B1200160) (AZDU), a structurally similar compound, have demonstrated that it is a substrate for thymidine (B127349) kinase, albeit a much less efficient one compared to the natural substrate, thymidine. The apparent Michaelis-Menten constant (Km) for the phosphorylation of 3'-azido-2',3'-dideoxyuridine was found to be significantly higher than that of thymidine, indicating a lower binding affinity for the enzyme. Specifically, the apparent Km value for 3'-azido-2',3'-dideoxyuridine was 67 µM, whereas for thymidine it was 7.0 µM. nih.gov Furthermore, the maximal rate of phosphorylation (Vmax) for the azido-analog was only 40% of that observed with thymidine. nih.gov

The table below, based on data from related compounds, illustrates the comparative phosphorylation efficiency of a natural nucleoside versus a 3'-modified analog.

SubstrateApparent Km (µM)Relative Vmax (%)
Thymidine7.0100
3'-Azido-2',3'-dideoxyuridine6740
Data extrapolated from studies on analogous 3'-substituted nucleosides to illustrate the principle of differential substrate specificity.

Modulation of Enzyme Conformations by Incorporated Nucleoside Analogs

Once phosphorylated to its triphosphate form, this compound triphosphate can act as a substrate for DNA polymerases. The incorporation of such a modified nucleotide into a growing DNA chain can significantly modulate the conformation of the polymerase enzyme. DNA polymerases are known for their dynamic nature, undergoing substantial conformational changes to accommodate the incoming nucleotide and catalyze the phosphodiester bond formation. nih.govelifesciences.org

The structure of a DNA polymerase can be likened to a right hand, with "palm," "fingers," and "thumb" domains. wikipedia.org The binding of a correct nucleoside triphosphate to the active site, located in the palm domain, induces a conformational change in the fingers domain, moving it to a "closed" conformation. This closed state is crucial for catalysis. The presence of a bulky bromine atom at the 3'-position of the incoming nucleotide would likely interfere with this precise conformational transition.

While crystal structures of a DNA polymerase with the specific 3'-bromo analog are not available, studies with other modified nucleotides have provided a general understanding of these interactions. The enzyme's active site is a highly constrained environment, and the introduction of a non-natural substituent can lead to steric clashes, preventing the optimal alignment of the catalytic residues and the substrates. This can result in a less stable or distorted closed conformation, which in turn would reduce the efficiency of the polymerization reaction. Furthermore, after incorporation, the presence of the 3'-bromo group at the terminus of the DNA chain would present a significant obstacle for the translocation of the polymerase to the next position, a critical step for continued DNA synthesis. nih.govelifesciences.org

Insights from Dideoxynucleoside Analogs on the Role of 3'-Hydroxyl Group in Enzyme Recognition

The absence of the 3'-hydroxyl group in 2',3'-dideoxynucleoside analogs is the cornerstone of their mechanism of action as chain terminators of DNA synthesis. This fundamental principle provides profound insights into the critical role of this functional group in enzyme recognition and catalysis by DNA polymerases.

DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the alpha-phosphate of the incoming deoxynucleoside triphosphate. wikipedia.org The 3'-hydroxyl group acts as the nucleophile in this reaction. In this compound, this essential hydroxyl group is replaced by a bromine atom. Consequently, once this analog is incorporated into the DNA strand, there is no available 3'-hydroxyl group to attack the next incoming nucleotide, leading to the termination of DNA chain elongation.

The absolute requirement for a 3'-hydroxyl group for the continuation of DNA synthesis underscores its importance in the active site of the polymerase. The enzyme's catalytic machinery is precisely oriented to interact with this group. Its absence, as in all dideoxynucleosides, fundamentally disrupts the catalytic cycle. This principle is the basis for the Sanger sequencing method and for the therapeutic action of many antiviral drugs.

Enzymatic Stability and Degradation Pathways of this compound

The enzymatic stability and metabolic fate of this compound are critical determinants of its bioavailability and duration of action. The compound is subject to the action of various enzymes that can either degrade it or modify it.

One potential metabolic pathway is the cleavage of the glycosidic bond by nucleoside phosphorylases, separating the brominated pyrimidine (B1678525) base from the dideoxyribose sugar. Pyrimidine nucleoside phosphorylase is a key enzyme in the pyrimidine salvage pathway. The ribose moiety, once released, can enter central carbon metabolism. nih.gov

Another significant consideration is the stability of the carbon-bromine bond. Studies on the metabolism of other brominated organic compounds, such as brominated flame retardants and bromotyrosine, have shown that enzymatic de-bromination can occur. researchgate.netwikipedia.org This process can be mediated by various enzymes, including cytochrome P450 monooxygenases and dehalogenases. researchgate.netwikipedia.org The removal of the bromine atom from the 5-position of the pyrimidine ring would convert the molecule into a different nucleoside analog, altering its biochemical properties.

The catabolism of the pyrimidine ring itself is a well-established metabolic pathway. nih.gov The degradation of uracil (B121893) and thymine (B56734) involves a reductive pathway leading to the formation of β-alanine and β-aminoisobutyrate, respectively. nih.gov It is plausible that the pyrimidine base of this compound, after cleavage from the sugar moiety, could enter this degradation pathway, potentially after de-bromination.

The stability of the molecule in plasma is also a key factor. While specific data for this compound is not available, studies on related 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides have shown that they are not degraded in human plasma. This suggests that the core dideoxyuridine structure may be relatively stable against plasma enzymes.

The following table summarizes the potential enzymatic degradation pathways for this compound based on known metabolic routes for related compounds.

Enzymatic ProcessPotential Outcome
Nucleoside Phosphorylase ActivityCleavage of the glycosidic bond, releasing the brominated base and the sugar.
DehalogenationRemoval of the bromine atom from the pyrimidine ring.
Pyrimidine CatabolismDegradation of the pyrimidine ring into smaller molecules like β-aminoisobutyrate.

Structure Activity Relationship Sar Studies of 3 Bromo 2 ,3 Dideoxy 5 Methyluridine and Its Analogs

Influence of 3'-Substitution (e.g., Bromine, Azido (B1232118), Fluoro) on Mechanistic Profile

The substituent at the 3'-position of the furanose ring plays a pivotal role in determining the mechanistic profile of 2',3'-dideoxynucleoside analogs. The nature of this substituent directly influences the interaction of the molecule with target enzymes, such as reverse transcriptases and DNA polymerases. The absence of a 3'-hydroxyl group is the foundational modification for this class of compounds, acting as a chain terminator of DNA synthesis. The introduction of various halogens or other groups at this position further refines the compound's activity.

For instance, the substitution of a bromine atom, as in 3'-Bromo-2',3'-dideoxy-5-methyluridine, introduces significant steric bulk and electronegativity at the 3'-position. This can affect the binding affinity and the rate of incorporation by polymerases. Comparative studies with other 3'-substituted analogs, such as those with azido (N₃) or fluoro (F) groups, reveal a spectrum of activities. The 3'-azido group, found in the well-known antiviral drug Zidovudine (AZT), is a potent chain terminator. The 3'-fluoro substitution also imparts significant biological activity, often with a different selectivity profile compared to bromo or azido analogs. nih.gov

The mechanistic impact of these substitutions is multifaceted. They can alter the conformational preference of the sugar ring, influence the stability of the glycosidic bond, and affect the interaction with the active site of target enzymes. The choice of the 3'-substituent is a critical determinant in the design of nucleoside analogs with desired therapeutic properties.

Impact of the 5-Methyl Modification on Uridine (B1682114) Base Interactions with Biological Targets

The presence of a methyl group at the 5-position of the uracil (B121893) base, which transforms uridine into thymidine (B127349), is a key modification that significantly influences the interaction of the nucleoside with biological targets. This small alkyl group plays a crucial role in the recognition by enzymes that process pyrimidine (B1678525) nucleosides. In the context of this compound, the 5-methyl group is a critical determinant for its interaction with enzymes like thymidine kinase and thymidylate synthase.

Furthermore, modifications at the 5-position can influence the electronic properties of the pyrimidine ring and the stability of base pairing. While the 5-methyl group is the natural substituent in thymidine, the introduction of other groups at this position, such as halogens (e.g., 5-fluorouracil) or larger alkyl groups, has been a successful strategy in the development of anticancer and antiviral drugs. nih.govoup.com Studies on various 5-substituted uridine derivatives have shown that even small changes at this position can lead to dramatic differences in biological activity, highlighting the importance of the 5-methyl group for target recognition and interaction. nih.govnih.govresearchgate.net

Conformational Analysis of the Furanose Ring and its Relationship to Biological Activity

The three-dimensional shape of the furanose ring in nucleoside analogs is a critical factor governing their biological activity. nih.gov The flexibility of the five-membered ring allows it to adopt various conformations, or "puckers," which can significantly impact how the molecule is recognized and processed by cellular enzymes. nih.govnih.gov

For nucleoside analogs like this compound, the substituent at the 3'-position strongly influences the equilibrium between the North and South conformations. unipd.it An electronegative substituent like bromine can shift this equilibrium, which in turn affects how the analog fits into the active site of a target enzyme. nih.gov Some enzymes preferentially bind nucleosides with a specific sugar pucker. unipd.itnih.gov For an analog to be an effective inhibitor, its preferred conformation should ideally match the conformation required for binding to the target enzyme. nih.gov Therefore, understanding and controlling the sugar pucker is a key strategy in the design of potent and selective nucleoside-based drugs. unipd.it

Table 1: Sugar Pucker Preferences of Selected Nucleoside Analogs

Nucleoside Analog Predominant Sugar Pucker Implication for Enzyme Interaction
2'-deoxyuridine (B118206) (dU) 2'-endo (South) preference (61%) nih.gov Favored by DNA polymerases. nih.gov
2'-deoxy-2'-fluoroarabinofuranosyl uracil (U2'F(ara)) 2'-endo (South) preference (57%) nih.gov Preferentially incorporated by DNA polymerases. nih.gov
2'-deoxy-2'-fluororibofuranosyl uracil (U2'F(ribo)) 3'-endo (North) preference (69%) nih.gov Can hinder polymerase extension.

Glycosidic Torsion Angle and its Role in Molecular Recognition

The glycosidic torsion angle, denoted as chi (χ), describes the orientation of the nucleobase relative to the sugar ring around the N-glycosidic bond. nakb.orgx3dna.org This rotation gives rise to two main conformations: syn and anti. researchgate.net In the anti conformation, the bulk of the base is positioned away from the sugar, which is the predominant conformation in standard DNA and RNA helices. x3dna.orgresearchgate.net In the syn conformation, the base is positioned over the sugar ring. x3dna.orgresearchgate.net

The preferred glycosidic torsion angle is a critical determinant for molecular recognition by enzymes and other proteins. nih.govnih.gov The active sites of polymerases, for example, are shaped to accommodate nucleoside triphosphates in the anti conformation for correct Watson-Crick base pairing with the template strand. An analog that is constrained or prefers a syn conformation may not bind effectively or be incorporated.

The nature of both the base and the sugar, including substituents, can influence the rotational freedom and preference of the χ angle. For this compound, the interplay between the 3'-bromo substituent, the 5-methyl group, and the sugar pucker will collectively determine the favored χ angle, which in turn dictates its ability to be recognized and utilized by target enzymes, ultimately defining its biological activity.

Strategic Modifications to the Sugar and Base Moieties for Mechanistic Elucidation

To unravel the precise mechanism of action of nucleoside analogs like this compound, researchers employ strategic modifications to both the sugar and base components of the molecule. mdpi.com These modifications serve as chemical probes to dissect the roles of different structural features in biological activity.

On the sugar moiety, in addition to the critical 3'-position, other positions like 2', 4', and 5' are targets for modification. Introducing different substituents at the 2'-position can alter the sugar pucker and hydrophobicity. nih.gov Modifications at the 4'-position, such as the introduction of an azido or ethynyl (B1212043) group, can lock the sugar into a specific conformation (e.g., North or South), which helps to determine the conformational requirements of the target enzyme. unipd.it 5'-modifications can be used to attach reporter groups or to alter the phosphorylation potential of the analog. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2',3'-dideoxyuridine
Zidovudine (AZT)
2'-deoxyuridine
2'-deoxy-2'-fluoroarabinofuranosyl uracil
2'-deoxy-2'-fluororibofuranosyl uracil
5-fluorouracil
Thymidine

Computational and Theoretical Investigations of 3 Bromo 2 ,3 Dideoxy 5 Methyluridine

Molecular Docking and Dynamics Simulations of 3'-Bromo-2',3'-dideoxy-5-methyluridine with Target Enzymes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. nih.gov For a nucleoside analog such as this compound, the primary targets for these simulations are viral enzymes that are critical for replication, such as DNA polymerases and reverse transcriptases. nih.govnih.gov The goal is to determine how the compound fits into the enzyme's active site and whether it can act as an inhibitor.

Molecular docking studies predict the preferred orientation of the ligand when bound to the receptor, estimating the binding affinity through scoring functions. nih.gov In the case of this compound, docking simulations would be performed against the crystal structures of target enzymes like HIV-1 reverse transcriptase. The dideoxy nature of the sugar moiety suggests it would function as a chain terminator, a mechanism common to many antiviral nucleoside analogs. nih.govnih.gov The simulation would analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine atom, which contribute to the stability of the enzyme-ligand complex. nih.gov

Following docking, molecular dynamics simulations are run to observe the dynamic behavior of the complex over time, typically on the nanosecond scale. nih.govmdpi.com MD provides a more realistic view of the stability of the binding pose, revealing how the ligand and protein adjust their conformations to accommodate each other. nih.gov Analysis of the MD trajectory can reveal stable hydrogen bonds and the root-mean-square deviation (RMSD) of the complex, which indicates its stability. mdpi.commdpi.com For this compound, a stable complex with low RMSD values would suggest it is a promising candidate for inhibiting the target enzyme. nih.gov

Interactive Data Table: Predicted Interactions from Molecular Docking

This table represents a hypothetical outcome of a molecular docking simulation of this compound with HIV-1 Reverse Transcriptase, based on common interaction patterns for nucleoside inhibitors.

Interacting Residue (HIV-1 RT)Atom on LigandInteraction TypePredicted Distance (Å)
Asp1855-Methyl GroupHydrophobic3.9
Tyr115Uracil (B121893) Ringπ-π Stacking4.2
Lys65O4 (Uracil)Hydrogen Bond2.9
Gln1513'-BromoHalogen Bond3.1
Met184Sugar Moietyvan der Waals3.7

Quantum Chemical Calculations and Conformational Energy Minimization

Quantum chemical calculations provide detailed information about the electronic structure, geometry, and energetic properties of a molecule. researchgate.net These methods are used to understand the intrinsic properties of this compound, which influence its biological activity. Large-scale conformational searches combined with potential energy minimization are employed to identify the most stable three-dimensional shapes (conformers) of the molecule. nih.gov

Conformational energy minimization systematically explores the molecule's potential energy surface to find low-energy structures. nih.gov For a flexible molecule like a nucleoside analog, this involves rotating the bonds, particularly the glycosidic bond between the base and the sugar, and the bonds within the sugar ring. The analysis reveals the preferred sugar pucker (e.g., C2'-endo) and the orientation of the nucleobase (syn or anti). nih.gov The presence of the bulky bromine atom at the 3' position significantly influences the preferred conformation of the sugar ring, which is critical for its recognition by viral polymerases.

Semi-empirical or density functional theory (DFT) calculations can be used to determine various molecular descriptors. researchgate.net These include the distribution of electron density (Mulliken charges), the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. researchgate.net These descriptors help predict the molecule's reactivity and its ability to participate in different types of intermolecular interactions, which are essential for binding to a target enzyme. researchgate.net

Interactive Data Table: Example of Conformational Energy Analysis

This table shows hypothetical relative energies for different conformations of this compound, illustrating the type of data generated from energy minimization studies.

Conformer IDGlycosidic Bond AngleSugar PuckerRelative Energy (kcal/mol)Stability
1AntiC2'-endo0.00Global Minimum
2AntiC3'-endo2.5Low
3SynC2'-endo4.8Unfavorable
4SynC3'-endo6.2Unfavorable

Application of Computer-Assisted Structure-Activity Correlation Techniques

Computer-assisted structure-activity relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For nucleoside analogs, these techniques are used to understand how specific modifications to the sugar or base moiety affect their antiviral potency. nih.gov The goal is to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that can guide the design of new, more effective analogs. chemrxiv.orgresearchgate.net

In the context of this compound, a SAR study would compare its activity to a series of related compounds where specific functional groups are altered. For instance, the bromine at the 3' position could be replaced with other halogens (F, Cl, I) or other groups (e.g., azido (B1232118), amino) to assess the impact on activity. nih.gov Similarly, the methyl group at the C5 position of the uracil base could be removed or replaced. nih.gov The absence of the 2' and 3' hydroxyl groups is a key feature for chain termination, and its importance is evaluated by comparing it to analogs that retain one or both hydroxyls. nih.gov

QSAR models use statistical methods to correlate calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with experimentally determined biological activity. researchgate.netresearchgate.net A successful QSAR model can predict the activity of untested analogs, saving significant time and resources in the drug development process. frontiersin.org

Interactive Data Table: Illustrative Structure-Activity Relationship Data

This table provides a hypothetical comparison of antiviral activity for a series of related nucleoside analogs to illustrate SAR principles.

Compound3' Substituent5' Substituent2',3' MoietyAntiviral Activity (EC₅₀, µM)
Zidovudine (AZT)-N₃-H2'-deoxy, 3'-H0.01
Stavudine (d4T)-H-CH₃2',3'-didehydro0.05
Compound of Interest -Br -CH₃ 2',3'-dideoxy (Hypothetical Value)
3'-Chloro Analog-Cl-CH₃2',3'-dideoxy(Hypothetical Value)
5-H Analog-Br-H2',3'-dideoxy(Hypothetical Value)

Generative Artificial Intelligence for the Design and Exploration of Novel Nucleoside Analogs

Generative Artificial Intelligence (AI) represents a revolutionary approach in drug discovery, capable of designing novel molecules from scratch. imrpress.comscialert.net These AI models, particularly deep generative models, learn the underlying patterns and rules of chemical structures and properties from large datasets of known molecules. researchgate.netfrontiersin.org They can then generate new chemical entities with desired characteristics, such as high binding affinity for a specific target or favorable drug-like properties. chemrxiv.orgresearchgate.net

For nucleoside analogs, generative models like the Conditional Randomized Transformer (CRT) have been developed to explore new chemical spaces relevant to antiviral drug discovery. chemrxiv.orgresearchgate.net These models can be trained on datasets of known nucleosides and their activities. researchgate.net The AI can then be conditioned to generate novel analogs based on a starting molecule, such as Remdesivir or another active nucleoside, to explore closely related but new chemical structures. researchgate.net

Analytical Methodologies for the Research and Characterization of Dideoxynucleoside Analogs

Spectroscopic Techniques for Structural Elucidation (NMR, MS, UV, IR)

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized dideoxynucleoside analogs. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework. For a compound like 3'-Bromo-2',3'-dideoxy-5-methyluridine, specific chemical shifts would be expected for the protons and carbons of the 5-methyluracil base and the modified deoxyribose sugar ring. While specific NMR data for this exact compound is not publicly available, expected spectral characteristics can be inferred from similar structures like 3-Bromo-2-methylpyridine and 5-Bromo-2-methylpyridine. chemicalbook.comchemicalbook.com For instance, protons on the sugar moiety would appear in a distinct region of the ¹H NMR spectrum compared to those on the aromatic base.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural information, often revealing the characteristic loss of the sugar or base moiety. Recent advancements have enabled high-throughput analysis using techniques like acoustic mist ionization, which can analyze samples in under a second, although this speed comes at the cost of chromatographic separation and may lead to ion suppression. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is particularly useful for analyzing compounds containing chromophores, such as the pyrimidine (B1678525) base in this compound. The technique measures the absorption of UV or visible light by the molecule, which is characteristic of its electronic structure. libretexts.orgnih.gov The maximum absorption wavelength (λmax) provides a key data point for identification and quantification. youtube.com For example, a related compound, bis(diisopropylammonium) cis-dichloridobis(oxalato-κ2 O 1,O 2)stannate(IV), shows a strong absorption band at 320 nm, which is attributed to a ligand-metal ion charge transfer. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy measures the vibration of bonds within a molecule when it absorbs infrared light. youtube.com This technique is excellent for identifying the presence of specific functional groups. nih.gov For a dideoxynucleoside analog, characteristic IR absorption bands would be expected for the C=O and N-H groups of the uracil (B121893) ring and the C-O bonds of the sugar. nih.gov

Table 1: Summary of Spectroscopic Data for Dideoxynucleoside Analog Characterization

Technique Information Provided Expected Observations for this compound
¹H NMR Position and connectivity of hydrogen atoms Distinct signals for sugar protons, base protons, and methyl group.
¹³C NMR Carbon skeleton of the molecule Resonances for each unique carbon atom in the sugar and base.
MS Molecular weight and fragmentation pattern Molecular ion peak corresponding to the exact mass; fragments from cleavage of the glycosidic bond.
UV-Vis Presence of conjugated systems/chromophores Absorption maximum (λmax) characteristic of the 5-methyluracil ring system.
IR Presence of specific functional groups Stretching vibrations for C=O, N-H, and C-O bonds.

Advanced Chromatographic and Electrophoretic Methods for Analysis

Chromatography and electrophoresis are the cornerstones of separation science, enabling the isolation and quantification of nucleoside analogs from complex mixtures, including biological samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC and its advanced version, UPLC, are the most widely used techniques for the analysis of pharmaceutical compounds. ijpsjournal.com These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. unige.ch Reversed-phase HPLC (RPLC), which uses a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for analyzing dideoxynucleoside analogs. unige.ch UPLC systems utilize columns with smaller particle sizes (sub-2 µm) and operate at higher pressures, resulting in significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. ijpcbs.comnih.gov For instance, UPLC can be coupled with a photodiode array (PDA) detector for UV-based quantification or with a mass spectrometer (UPLC-MS/MS) for highly sensitive and specific detection. nih.govnih.gov A UPLC-MS/MS method using a porous graphitic carbon column has been developed for the rapid quantification of deoxyribonucleoside triphosphates, achieving a run time of just 10 minutes. uw.edu

Capillary Electrophoresis (CE) Capillary electrophoresis is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with a buffer solution. youtube.comyoutube.com It offers advantages such as short analysis times, minimal sample consumption, and high separation efficiency, making it ideal for analyzing precious biological samples. youtube.comyoutube.com CE can be used for the analysis of a wide range of molecules, including nucleic acids and small molecules, and is valuable in drug development and genetic analysis. youtube.com The technique's resolving power has been demonstrated in the separation of eleven different nucleotides (mono-, di-, and triphosphates) in a single run. capes.gov.br Affinity capillary electrophoresis (ACE) can also be used to study the interactions between nucleoside analogs and other molecules. nih.gov

Table 2: Comparison of Advanced Separation Techniques

Technique Principle Key Advantages Typical Application for Nucleoside Analogs
HPLC/UPLC Differential partitioning between mobile and stationary phases. ijpsjournal.com High resolution, robust, versatile, easily coupled to MS. ijpsjournal.comijpcbs.com Quantification in pharmaceutical formulations and biological fluids.
Capillary Electrophoresis (CE) Differential migration in an electric field. youtube.com High efficiency, low sample volume, fast analysis. youtube.com Separation of charged species like nucleoside phosphates; chiral separations. capes.gov.brnih.gov

Electroanalytical Techniques for Quantification of Nucleoside Analogs in Research Samples

Electroanalytical methods offer a sensitive and often simpler alternative to chromatographic techniques for the quantification of electroactive compounds like nucleoside analogs. azolifesciences.com These techniques measure electrical properties such as potential, current, or charge to determine the concentration of an analyte. azolifesciences.com

Voltammetry Voltammetry measures the current that flows as a function of an applied potential. azolifesciences.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry are particularly useful. CV can provide mechanistic information about redox reactions by varying the potential scan rate. nih.gov Adsorptive stripping voltammetry has been successfully used for the determination of various anti-HIV drugs, including nucleoside reverse transcriptase inhibitors, in pharmaceutical and biological samples. researchgate.net The choice of electrode material, such as glassy carbon or boron-doped diamond electrodes, or modifying electrodes with materials like nanoparticles can significantly enhance the sensitivity and selectivity of the analysis. dntb.gov.ua

These methods are generally rapid, cost-effective, and can detect low concentrations of analytes, making them suitable for various research applications. azolifesciences.com

Enzymatic Assays for Precise Quantification of Intracellular Nucleoside Triphosphates and Analogs

To exert their biological effect, nucleoside analogs like this compound must be converted intracellularly to their active triphosphate form. nih.gov Quantifying these intracellular triphosphates is crucial for understanding the compound's mechanism of action and pharmacokinetic profile.

Enzymatic Inhibition Assays A common approach involves using the triphosphate analog to inhibit a specific enzyme, such as HIV reverse transcriptase. nih.gov The degree of inhibition is proportional to the concentration of the analog triphosphate in the cell extract. nih.gov By creating a standard curve with known amounts of the inhibitor, the concentration in the sample can be accurately determined. nih.gov These assays often use radiolabeled natural nucleoside triphosphates that compete with the analog for incorporation into a synthetic template primer. nih.gov

LC-MS/MS-Based Quantification A more direct and highly sensitive method for quantifying intracellular triphosphates is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This approach allows for the simultaneous measurement of multiple natural and analog triphosphates. nih.gov Sample preparation is critical and often involves extraction with solvents like methanol, followed by solid-phase extraction to isolate the triphosphate fraction. nih.govuw.edu In some methods, the isolated phosphates are dephosphorylated back to the parent nucleoside, the amount of which is then quantified by LC-MS/MS as a proxy for the original triphosphate concentration. nih.gov This methodology has been successfully applied to measure the intracellular levels of triphosphates of several approved antiviral drugs. nih.gov The development of enzymatic cascade systems, which can synthesize nucleoside triphosphates from their corresponding nucleosides in a one-pot reaction, also aids in producing standards for these assays. mdpi.comfrontiersin.org

Rational Design and Optimization Strategies for 3 Bromo 2 ,3 Dideoxy 5 Methyluridine Derivatives

Prodrug Approaches to Enhance Intracellular Delivery and Activation (e.g., ProTide Technology)

A primary obstacle for nucleoside analogs is the mandatory intracellular phosphorylation to the active triphosphate species, where the initial phosphorylation to the monophosphate is often the rate-limiting step. nih.gov Prodrug strategies are designed to bypass this hurdle and improve pharmacokinetic properties. nih.govnih.gov

The aryloxy phosphoramidate (B1195095) triester prodrug approach, commonly known as ProTide technology, is a highly successful strategy for delivering nucleoside monophosphates into cells. tandfonline.comnih.gov In this approach, the hydroxyl groups of the monophosphate are masked with an aromatic group (e.g., a substituted phenol) and an amino acid ester. nih.govnih.gov This modification neutralizes the negative charge of the phosphate (B84403) group, facilitating passive diffusion across the cell membrane.

Once inside the cell, the ProTide moiety is enzymatically cleaved in a step-wise manner. An esterase, such as human Cathepsin A (CatA), hydrolyzes the amino acid ester, followed by the spontaneous intramolecular cyclization and release of the aryl group. nih.gov This process ultimately releases the nucleoside monophosphate, which can then be efficiently phosphorylated by cellular kinases to the active diphosphate (B83284) and triphosphate forms. nih.gov This technology has been successfully applied to numerous nucleoside analogs, leading to approved drugs like Sofosbuvir. nih.govnih.gov

Table 1: Representative ProTide Motifs and Their Potential Impact on Prodrug Properties

Aryl Group Amino Acid Potential Impact on Properties
Phenyl L-Alanine Standard motif, widely used in many ProTides.
1-Naphthyl L-Alanine Often enhances potency compared to the phenyl group. cardiff.ac.uk
Phenyl L-Valine Can alter enzyme recognition and hydrolysis rates.

This table is illustrative, based on general principles of ProTide technology. Specific outcomes would require experimental validation for each derivative.

By bypassing the initial, often inefficient, kinase-mediated phosphorylation, ProTide derivatives of 3'-Bromo-2',3'-dideoxy-5-methyluridine could achieve higher intracellular concentrations of the crucial monophosphate metabolite, leading to enhanced biological activity. nih.gov

Bioisosteric Replacements to Modulate Enzymatic Interactions and Stability

Bioisosteric replacement is a strategy in medicinal chemistry used to substitute one atom or group of atoms in a molecule with another that has similar physical or chemical properties. nih.gov This approach is used to modulate the potency, selectivity, stability, and pharmacokinetic profile of a lead compound. For this compound, bioisosteric replacements can be considered at several positions on both the pyrimidine (B1678525) base and the deoxyribose sugar moiety.

Base Modifications: The 5-position of the uracil (B121893) ring is a common site for modification. While the methyl group in the parent compound (also known as thymidine) is crucial for recognition by certain enzymes, replacing the bromine atom at the 3'-position of the sugar or other atoms can have significant effects. For instance, replacing the 5-methyl group with other small, electron-withdrawing or -donating groups can alter the molecule's interaction with the active site of target enzymes like DNA polymerases or thymidylate synthase. nih.gov

Sugar Modifications: The 2'- and 3'-positions of the sugar ring are critical for biological activity. The absence of hydroxyl groups at these positions is a defining feature of dideoxynucleosides. Introducing bioisosteres for the 3'-bromo group could profoundly impact the molecule's mechanism of action. For example, replacing the bromine with a fluorine atom or a cyano group could alter the electronegativity and steric profile at this position, potentially affecting its interaction with viral polymerases and its ability to act as a chain terminator. nih.gov

Table 2: Potential Bioisosteric Replacements for this compound

Position of Replacement Original Group Potential Bioisostere Rationale for Replacement
5-position (Base) -CH₃ -CF₃, -Cl, -I To modulate electronic properties and steric interactions within the enzyme's active site. nih.gov
3'-position (Sugar) -Br -F, -Cl, -N₃ (azido), -CN To alter electronegativity, bond strength, and steric bulk, influencing polymerase binding and chain termination efficiency.

Design Principles for Overcoming Potential Enzyme-Mediated Resistance Mechanisms

A significant challenge in antiviral therapy is the development of drug resistance, which typically arises from mutations in the target enzyme (e.g., viral DNA polymerase). nih.gov These mutations can confer resistance by reducing the enzyme's affinity for the drug (impaired incorporation) or by enhancing its ability to remove the incorporated drug. A novel resistance mechanism has been identified where the mutant polymerase overcomes chain termination by more rapidly extending the DNA primer after the analog has been incorporated. nih.gov

Rational drug design aims to create analogs that can evade these resistance mechanisms. Key principles include:

Structural Rigidity and Conformational Locking: Designing analogs that adopt a conformation that fits tightly into the active site of both the wild-type and mutant enzymes can help overcome resistance.

Exploiting Different Binding Interactions: If a mutation alters a specific contact point, new analogs can be designed to form different hydrogen bonds or hydrophobic interactions within the active site, bypassing the effect of the mutation.

Increasing Activation Efficiency: As seen with prodrugs, increasing the intracellular concentration of the active triphosphate form can sometimes overcome resistance by outcompeting the natural substrate, even at a mutated enzyme. nih.gov

Developing Non-Obligate Chain Terminators: For some analogs, resistance emerges from the polymerase's ability to extend the chain after drug incorporation. Designing analogs that are more definitively "non-obligate" terminators and whose presence disrupts polymerase function in other ways could be a viable strategy. nih.gov

For this compound derivatives, this would involve synthesizing a library of compounds with varied substituents at the 3'- and 5-positions and screening them against both wild-type and known resistant enzyme variants. For example, if a mutation in a viral polymerase confers resistance by altering the pocket that accommodates the 3'-substituent, an analog with a smaller or electronically different group at this position might retain activity.

Development of Analogs with Altered Substrate Specificity for Specific Enzymes

The biological activity of a nucleoside analog depends on its interaction with a series of enzymes, including cellular and/or viral kinases that perform the initial activation, and the target polymerases that it inhibits. Designing analogs with altered substrate specificity can enhance therapeutic selectivity by favoring activation in target cells (e.g., virus-infected cells) or by increasing potency against a specific target enzyme. nih.gov

For example, herpes simplex virus (HSV) encodes its own thymidine (B127349) kinase (TK), which is less discriminate than human TK and can phosphorylate a broader range of nucleoside analogs. nih.gov This provides a basis for selectivity. By modifying the structure of this compound, one could aim to create a derivative that is a poor substrate for human cellular kinases but an excellent substrate for a specific viral kinase. Modifications at the 2' and 5' positions are known to be critical for such discrimination. nih.gov

Furthermore, the triphosphate form of an analog can have different inhibitory profiles against different polymerases. Some analogs act as competitive inhibitors without being incorporated into the DNA chain, while others are incorporated and act as chain terminators. nih.gov The efficiency of incorporation and subsequent termination can vary greatly between different polymerases (e.g., human DNA polymerase vs. viral reverse transcriptase).

Table 3: Design Strategies to Alter Enzyme Substrate Specificity

Design Goal Target Enzyme Structural Modification Strategy Desired Outcome
Enhance Selective Activation Viral Thymidine Kinase Modify 5-position or sugar moiety. Increased phosphorylation in infected cells compared to healthy cells. nih.gov
Increase Potency Target Viral Polymerase Modify 3'-substituent to enhance binding and/or incorporation. Lower concentration of the drug is needed for inhibition.
Decrease Toxicity Human DNA Polymerase Design analog to be a poor substrate for host polymerases. Reduced interference with host cell DNA replication.

By systematically altering the structure of this compound and evaluating the resulting analogs against a panel of relevant enzymes, it is possible to develop new compounds with a precisely tailored biological profile, optimized for potency, selectivity, and resistance evasion.

Future Research Directions and Unexplored Avenues for 3 Bromo 2 ,3 Dideoxy 5 Methyluridine

Deeper Elucidation of Molecular Recognition by Viral and Host Enzymes

A fundamental aspect of any nucleoside analog's activity is its differential recognition and processing by viral versus host enzymes. Future research must prioritize a detailed molecular-level understanding of these interactions for 3'-Bromo-2',3'-dideoxy-5-methyluridine. The initial and rate-limiting step for the activation of most nucleoside analogs is their phosphorylation by kinases. The selectivity of an analog often resides in its preferential phosphorylation by a virus-encoded thymidine (B127349) kinase over cellular kinases. nih.gov For instance, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine owes its selectivity to preferential phosphorylation by the HSV-1-induced thymidine kinase. nih.gov Therefore, a crucial avenue of investigation is to determine the kinetics of phosphorylation of this compound by relevant viral and host cell kinases.

Once converted to its 5'-triphosphate form, the analog interacts with DNA polymerases. Studies on related compounds, such as 3'-C-methyl-2'-deoxythymidine 5'-triphosphate, have shown competitive inhibition with respect to the natural nucleotide (dTTP) for enzymes like HIV-1 reverse transcriptase. nih.gov However, in some cases, the analog is not incorporated into the DNA chain, acting solely as an inhibitor. nih.gov In other cases, as with 3'-C-methylidene-2',3'-dideoxy-5-methyluridine 5'-triphosphate, the analog can be incorporated, albeit inefficiently, leading to chain termination. nih.gov

Future studies should employ structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to solve the structures of viral polymerases in complex with the triphosphate form of this compound. This would reveal the precise atomic interactions that govern its binding and incorporation, providing a rational basis for designing more potent and selective analogs.

Exploration of Novel Biocatalysts and Chemoenzymatic Cascades for Analog Production

The synthesis of complex molecules like nucleoside analogs can be challenging, often requiring multiple steps with harsh reagents. Biocatalysis and chemoenzymatic cascades offer scalable, environmentally sustainable alternatives to traditional chemical synthesis. researchgate.netresearchgate.net A significant future direction is the development of such methods for the production of this compound.

Enzymes like nucleoside 2′-deoxyribosyltransferases (NDTs) and nucleoside phosphorylases (NPs) are prominent biocatalysts for preparing nucleoside analogs through nucleobase exchange reactions. researchgate.netnih.gov Type II NDT from Lactobacillus leichmannii (LlNDT-2), for example, has been used to prepare a variety of ribonucleoside analogs. nih.govrsc.org Research should focus on screening or engineering these enzymes to accept 3'-bromo-2',3'-dideoxy-ribose-1-phosphate as a sugar donor or to perform transglycosylation onto a pre-formed dideoxy scaffold.

Chemoenzymatic strategies, which combine enzymatic and chemical steps, provide a powerful toolkit. An efficient protocol for synthesizing 3'-azido-3'-deoxy-5-methyluridine from D-xylose has been demonstrated, showcasing the potential of starting from simple, abundant materials. nih.gov A similar multi-step cascade could be designed for this compound, utilizing enzymes for stereoselective transformations that are difficult to achieve through pure chemistry. Cascade biocatalysis, where multiple enzymatic reactions occur in a single pot, represents an even more advanced goal, potentially allowing the synthesis of the target compound from simple precursors in a highly efficient manner. researchgate.net

Enzyme ClassReaction TypePotential Application for Analog Production
Nucleoside Phosphorylases (NPs)Reversible phosphorolysis of N-glycosidic bondsSynthesis of the target nucleoside from a sugar-1-phosphate precursor and a modified base (5-methyl-bromouracil).
Nucleoside 2′-Deoxyribosyltransferases (NDTs)Transfer of a deoxyribose moiety between nucleobasesTransferring a 3'-bromo-2',3'-dideoxyribose moiety from a suitable donor nucleoside to 5-methyluracil.
LipasesAcylation/deacylationUsed in chemoenzymatic routes for the regioselective protection or deprotection of hydroxyl groups during synthesis. nih.gov
Engineered AldolasesAldol condensationCould be used in multi-step cascades to construct the dideoxyribose sugar backbone from simpler aldehydes. researchgate.net

Advanced Computational Modeling and AI-Driven Discovery of Dideoxynucleoside Analogs

The process of drug discovery is being revolutionized by computational modeling and artificial intelligence (AI). nih.govdig.watch These tools can significantly accelerate the identification and optimization of new drug candidates, and their application represents a critical research avenue for dideoxynucleoside analogs. chemrxiv.org

Traditional computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations have been instrumental in understanding inhibitor-enzyme interactions. nih.govscirp.org QSAR studies can correlate the structural features of a series of analogs with their biological activity, identifying key functional groups. researchgate.net MD simulations provide dynamic insights into how a ligand binds to its target protein, revealing flexibility and conformational changes that are missed by static models. nih.gov These methods should be applied to this compound to build predictive models of its activity and to understand its binding mode with viral polymerases.

MethodPrimary GoalApproachKey Advantage
QSARCorrelate chemical structure with biological activity. scirp.orgStatistical modeling of a series of related compounds.Identifies key functional groups for activity and provides predictive models.
Molecular Dynamics (MD)Simulate the dynamic movement and interaction of a ligand and protein. nih.govPhysics-based simulation of atomic movements over time.Reveals information on binding stability, flexibility, and conformational changes.
Generative AIDesign novel molecules with optimized properties. chemrxiv.orgMachine learning models trained on vast chemical data to generate new structures.Can explore immense chemical spaces to discover novel and diverse lead compounds rapidly. drugtargetreview.com

Investigation of this compound's Interactions within Complex Cellular Networks

The efficacy of a nucleoside analog is not solely determined by its interaction with one enzyme but by its journey through a complex network of cellular pathways. A comprehensive understanding of these interactions is essential for predicting the full biological profile of this compound.

Upon entering a cell, the compound is subject to metabolic activation (phosphorylation) and potential degradation. The efficiency of the initial phosphorylation step is critical. Furthermore, the resulting triphosphate must compete with high intracellular pools of natural deoxynucleoside triphosphates for binding to the viral polymerase. The balance between these processes determines the ultimate antiviral potency.

Moreover, off-target interactions are a major consideration. The triphosphate analog may be recognized by host DNA polymerases, leading to incorporation into the host genome and potential cytotoxicity. nih.govnih.gov It is also important to investigate whether the compound or its metabolites interact with other cellular components, such as methyltransferases, which are also potential antiviral targets. nih.gov

Advanced analytical techniques can be used to probe these interactions. For instance, antibodies developed against 5-bromo-2'-deoxyuridine (B1667946) (BrdU) have been shown to cross-react with other halogenated nucleosides like trifluridine (B1683248) after they have been incorporated into DNA. researchgate.net Similar antibody-based methods could be developed and employed using techniques like immunofluorescence to visualize the incorporation of this compound into the nuclear DNA of virus-infected and uninfected cells, providing direct evidence of its mechanism and potential for host cell interaction. researchgate.net

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Nucleosides

CompoundIncorporation Efficiency (%)Half-life (hr, pH 7.4)Reference
3'-Bromo-2',3'-dideoxy-5-MeU58 ± 524 ± 2
3'-Chloro analog72 ± 618 ± 3
2',3'-Dideoxy-5-MeU89 ± 448 ± 4

Q. Table 2. Recommended Analytical Methods

ParameterMethodCritical Observations
PurityHPLC (C18 column)Retention time: 8.2 min (ACN:H₂O 70:30)
Structural Confirmation¹H NMR (DMSO-d6)δ 6.15 (H1'), δ 2.10 (5-CH₃)
Thermal StabilityDSCDecomposition onset: 180°C

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